![molecular formula C18H14ClN5O3S3 B2985864 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671200-14-9](/img/structure/B2985864.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and triazole rings, the introduction of the chlorophenyl group, and the attachment of the sulfamoyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The thiazole and triazole rings are aromatic and planar, while the sulfamoyl group is likely to adopt a tetrahedral geometry. The chlorophenyl group is also planar and aromatic .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The thiazole and triazole rings might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfamoyl group might make the compound polar and water-soluble, while the aromatic rings could contribute to its lipophilicity .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide" have been explored for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives as antimicrobial agents demonstrated moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research suggests that compounds with similar structural motifs may hold potential as antimicrobial agents.
Cytotoxic and Anticancer Activity
Sulfonamide derivatives, which share a common functional group with the subject compound, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. A study found that certain derivatives displayed significant potency against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound showing notable efficacy compared to the reference drug 5-fluorouracil (Ghorab et al., 2015). This highlights the potential of such compounds in cancer research and therapy.
Synthesis and Structural Studies
The synthesis and evaluation of various derivatives with similar structural frameworks have been extensively studied, revealing their potential biological activities. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their antimicrobial screening demonstrated the significance of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011). Such studies contribute to understanding the structure-activity relationship, guiding the design of more effective compounds.
Unique Binding Interactions
Research into indoleamine 2,3-dioxygenase (IDO1) inhibitors, which share a resemblance in structural complexity to the compound , revealed unique sulfur-aromatic interactions contributing to their binding and inhibitory activity. This finding underscores the importance of specific structural features in the development of potent inhibitors for therapeutic applications (Peng et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds bearing hydroxy/methoxy substituents in the aromatic ring have shown excellent potency towards certain receptors .
Mode of Action
It is suggested that similar compounds may interact with their targets through a mechanism involving nucleophilic addition .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated potential in various therapeutic areas such as analgesic, antimicrobial, anti-inflammatory, and antidepressant .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3S3/c19-12-3-1-11(2-4-12)15-9-28-17-22-23-18(24(15)17)29-10-16(25)21-13-5-7-14(8-6-13)30(20,26)27/h1-9H,10H2,(H,21,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSHXBBQIZPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

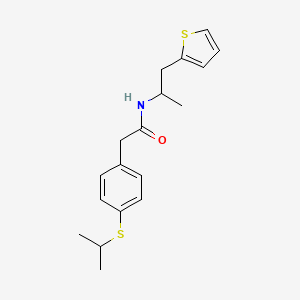
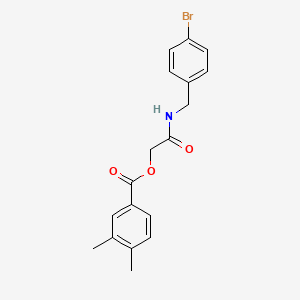
![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)
![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)
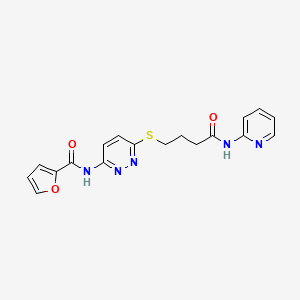
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
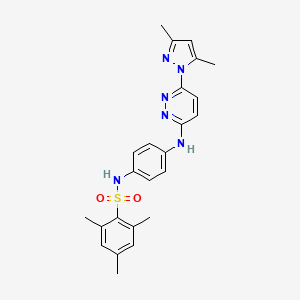
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)
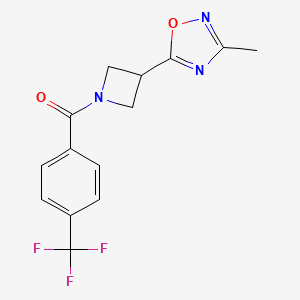
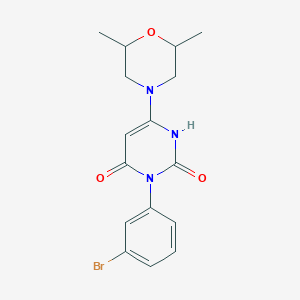
![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)